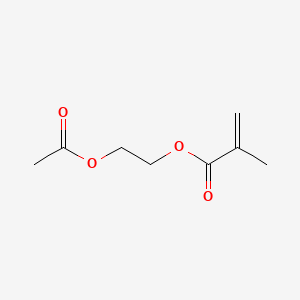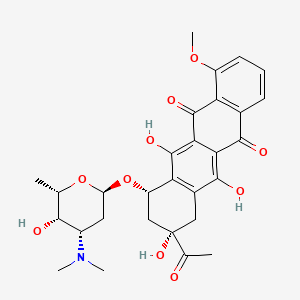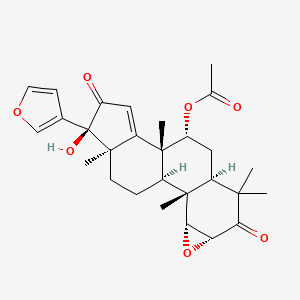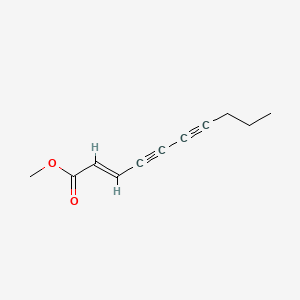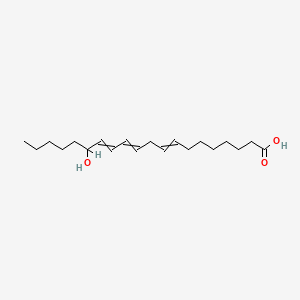
15(S)-Hetre
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid, commonly known as 15(S)-Hetre, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
15(S)-Hetre can be synthesized through the enzymatic oxidation of arachidonic acid by 15-lipoxygenase. The reaction typically involves the use of purified 15-lipoxygenase enzyme, arachidonic acid as the substrate, and oxygen as the oxidizing agent. The reaction is carried out under controlled conditions, including specific pH, temperature, and buffer systems to ensure the selective formation of the 15(S)-hydroxy product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes using bioreactors. The process includes the cultivation of microorganisms or cell lines that express 15-lipoxygenase, followed by the extraction and purification of the enzyme. Arachidonic acid is then introduced into the bioreactor, and the reaction is monitored to achieve optimal yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
15(S)-Hetre undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxy group, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, including alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of hydroperoxides and other oxidized eicosanoids.
Reduction: Formation of 15(S)-hydroxy derivatives with reduced oxidation states.
Substitution: Formation of ester, amide, and thioether derivatives.
Scientific Research Applications
15(S)-Hetre has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
15(S)-Hetre exerts its effects through binding to specific receptors on cell surfaces, such as the peroxisome proliferator-activated receptors (PPARs) and leukotriene receptors. Upon binding, it activates signaling pathways that regulate gene expression, inflammation, and immune responses. The molecular targets include enzymes, transcription factors, and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
15®-Hydroxy-5,8,11,13-eicosatetraenoic acid: An isomer of 15(S)-Hetre with similar but distinct biological activities.
12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with different receptor affinities and functions.
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid: A precursor to leukotrienes with distinct roles in inflammation.
Uniqueness
This compound is unique due to its specific stereochemistry and its selective interaction with certain receptors and enzymes. This specificity allows it to play distinct roles in physiological and pathological processes, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
15-hydroxyicosa-8,11,13-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXMNDGTWTNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
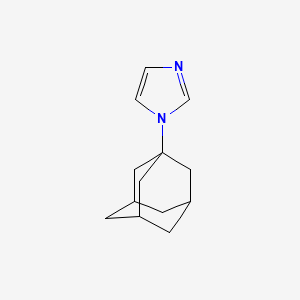
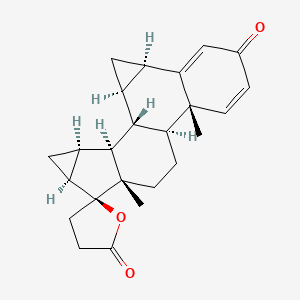
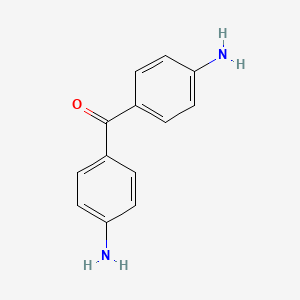
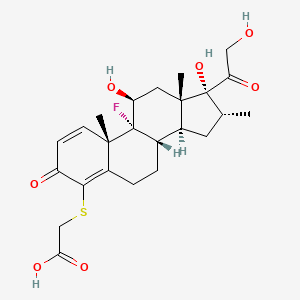

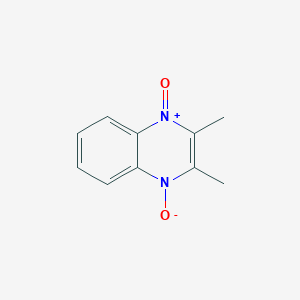
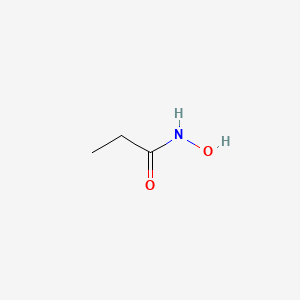
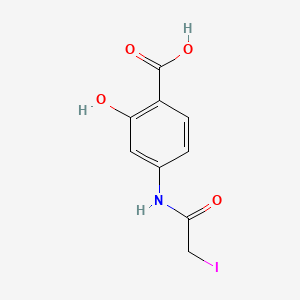
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
